1,3-Dichloro-2-(propan-2-yl)naphthalene

Catalog No.
S14832637
CAS No.
143626-91-9
M.F
C13H12Cl2
M. Wt
239.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-2-(propan-2-yl)naphthalene

CAS Number

143626-91-9

Product Name

1,3-Dichloro-2-(propan-2-yl)naphthalene

IUPAC Name

1,3-dichloro-2-propan-2-ylnaphthalene

Molecular Formula

C13H12Cl2

Molecular Weight

239.14 g/mol

InChI

InChI=1S/C13H12Cl2/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3

InChI Key

KNFLWKPYPYSIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1Cl)Cl

1,3-Dichloro-2-(propan-2-yl)naphthalene is an organic compound characterized by its naphthalene backbone substituted with two chlorine atoms and an isopropyl group. Its chemical formula is C12H10Cl2C_{12}H_{10}Cl_2, and it is known for its distinct physical and chemical properties, including a relatively high melting point and boiling point compared to other chlorinated naphthalenes. The presence of chlorine atoms significantly influences its reactivity and potential applications in various fields.

Typical of chlorinated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Reduction Reactions: Reduction of the dichloro compound can yield less chlorinated or fully dechlorinated products.

The specific pathways and yields depend on reaction conditions such as temperature, solvent, and catalysts used.

Research indicates that 1,3-Dichloro-2-(propan-2-yl)naphthalene exhibits biological activity that may include antimicrobial and antifungal properties. Its structural characteristics allow it to interact with biological systems, potentially affecting enzyme activities or cellular processes. Studies have shown that chlorinated compounds can exhibit varying degrees of toxicity depending on their structure and the biological context in which they are tested .

The synthesis of 1,3-Dichloro-2-(propan-2-yl)naphthalene typically involves:

  • Chlorination of Naphthalene: Naphthalene can be chlorinated using chlorine gas in the presence of a catalyst (like iron) to introduce chlorine atoms at specific positions.
  • Alkylation: The introduction of the isopropyl group can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
  • Direct Synthesis: Some methods may involve direct synthesis from simpler precursors through multi-step organic reactions, including nucleophilic substitutions or coupling reactions.

These methods can vary in efficiency and yield based on reaction conditions and reagents used.

1,3-Dichloro-2-(propan-2-yl)naphthalene finds applications in various areas:

  • Industrial Solvents: Due to its solvent properties, it is used in formulations for paints, coatings, and adhesives.
  • Pesticides: It may serve as an intermediate in the synthesis of agricultural chemicals.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Interaction studies involving 1,3-Dichloro-2-(propan-2-yl)naphthalene focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential toxicity and environmental impact. For example:

  • Reactivity with Proteins: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action or toxicity.
  • Environmental Impact Assessments: Studies examining the degradation pathways of this compound in various environments (soil, water) help assess its persistence and ecological risks.

Several compounds share structural similarities with 1,3-Dichloro-2-(propan-2-yl)naphthalene. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1,4-DichloronaphthaleneTwo chlorine substituents at different positionsUsed primarily as a pesticide; less toxic than 1,3-dichloro variant
1-Chloro-2-isopropyl-naphthaleneOne chlorine substituentExhibits different reactivity patterns due to single chlorine presence
1-Bromo-3-chloronaphthaleneBromine and chlorine substituentsOften used in organic synthesis; shows different electrophilic behavior

These compounds highlight the unique properties of 1,3-Dichloro-2-(propan-2-yl)naphthalene due to its specific substituents' positions and types.

XLogP3

5.6

Exact Mass

238.0316058 g/mol

Monoisotopic Mass

238.0316058 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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